N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a benzyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide are glucose transporters (GLUTs), particularly GLUT1, GLUT2, and GLUT3 . These transporters play a crucial role in the metabolism of neoplastic cells, which display an upregulated expression of GLUTs to support their altered metabolism .
Mode of Action
This compound, also known as Glutor, inhibits GLUT1, GLUT2, and GLUT3 . This inhibition interferes with the glucose uptake of neoplastic cells, disrupting their glycolytic lifeline . The compound exerts its action at nanomolar concentrations .
Biochemical Pathways
The inhibition of GLUTs by Glutor affects the glycolytic pathway, a prominent feature of the reprogrammed metabolism in cancer cells . This pathway, also known as the “Warburg effect,” allows neoplastic cells to rapidly produce ATP and precursors of anabolism . By inhibiting GLUTs, Glutor disrupts this process, potentially leading to a decrease in cell survival and an increase in apoptosis .
Pharmacokinetics
It is known that the compound exerts its action at low concentrations , suggesting a high bioavailability
Result of Action
The inhibition of GLUTs by Glutor leads to a decrease in glucose uptake, which is associated with altered expression of GLUT1 and GLUT3 . This results in a decrease in cell survival and an increase in apoptosis . Additionally, Glutor treatment modulates the expression of cell survival regulatory molecules and causes mitochondrial membrane depolarization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by mild extracellular acidic pH (6.5), which is often found in the tumor microenvironment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.
Incorporation of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the benzyl-triazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, morpholine, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-morpholinobenzyl)-1H-1,2,3-triazole-4-carboxamide: Differing in the position of the carboxamide group.
N-(4-piperidinobenzyl)-1H-1,2,3-triazole-5-carboxamide: Differing in the ring structure (piperidine vs. morpholine).
N-(4-morpholinobenzyl)-1H-1,2,4-triazole-5-carboxamide: Differing in the position of the nitrogen atoms in the triazole ring.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(13-10-16-18-17-13)15-9-11-1-3-12(4-2-11)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHMNMLGPEAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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